Allosamizoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allosamizoline is an organic compound belonging to the class of oxazolines. It is a five-membered ring structure containing nitrogen and oxygen atoms at the 1- and 3-positions, respectively. This compound is notable for its role as a chitinase inhibitor, making it significant in various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The enantioselective synthesis of allosamizoline typically starts from D-glucosamine. One of the key steps involves intramolecular nitrile oxide cycloaddition to construct a functional cyclopentane ring system with the proper stereochemistry . Another method involves the cyclisation of a carbon-centered radical onto a suitably positioned oxime ether group .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally involves iterative glycosylation reactions and catalytic hydrogenation .
Chemical Reactions Analysis
Types of Reactions: Allosamizoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at various positions on the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation and alkylation reactions often use reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazoline derivatives, while reduction can yield different alcohols and amines .
Scientific Research Applications
Allosamizoline has a wide range of applications in scientific research:
Mechanism of Action
Allosamizoline exerts its effects by inhibiting chitinase enzymes. It binds to the catalytic centers of family 18 chitinases, preventing the enzymatic degradation of chitin. This inhibition disrupts the growth and development of chitin-containing organisms, such as insects and fungi .
Comparison with Similar Compounds
Allosamidin: A pseudotrisaccharide that also inhibits chitinase and shares a similar structure with allosamizoline.
Styloguanidines: Another class of chitinase inhibitors with different structural features.
Argifin and Argadin: Cyclic peptides that inhibit chitinase through different mechanisms.
Uniqueness: this compound is unique due to its specific oxazoline ring structure and its potent inhibitory effects on chitinase. Unlike other inhibitors, it has a distinct mechanism of action and a unique set of biological activities .
Properties
Molecular Formula |
C9H16N2O4 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(3aR,4R,5R,6R,6aS)-2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol |
InChI |
InChI=1S/C9H16N2O4/c1-11(2)9-10-5-7(14)6(13)4(3-12)8(5)15-9/h4-8,12-14H,3H2,1-2H3/t4-,5-,6-,7-,8+/m1/s1 |
InChI Key |
MKJAYSJDHSEFRI-PVFLNQBWSA-N |
SMILES |
CN(C)C1=NC2C(C(C(C2O1)CO)O)O |
Isomeric SMILES |
CN(C)C1=N[C@@H]2[C@H]([C@@H]([C@H]([C@@H]2O1)CO)O)O |
Canonical SMILES |
CN(C)C1=NC2C(C(C(C2O1)CO)O)O |
Synonyms |
allosamizoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.